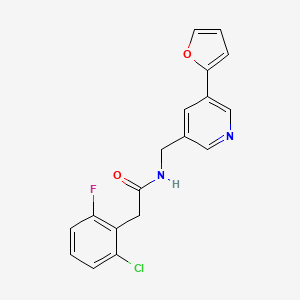
2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in treating various diseases. It is commonly referred to as CFM-2, and it belongs to the class of molecules known as small-molecule inhibitors.
Mechanism of Action
CFM-2 works by inhibiting the activity of a protein called FAK (focal adhesion kinase). FAK is a protein that plays a crucial role in cell adhesion, migration, and survival. Overexpression of FAK has been linked to the development of various diseases, including cancer and fibrosis. CFM-2 inhibits the activity of FAK, thereby preventing the progression of these diseases.
Biochemical and Physiological Effects:
CFM-2 has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells. CFM-2 has also been shown to reduce the production of collagen, which is a key component of fibrotic tissue. Additionally, CFM-2 has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
CFM-2 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to study its effects on cells and tissues. CFM-2 is also relatively stable and can be stored for extended periods. However, CFM-2 has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and skilled personnel to synthesize. Additionally, CFM-2 has limited solubility in water, which can make it challenging to work with in some experiments.
Future Directions
CFM-2 has shown promising results in preclinical studies, and there is a need for further research to determine its potential applications in treating various diseases. Some of the future directions for CFM-2 research include:
1. Studying the effects of CFM-2 on different types of cancer cells to determine its potential as a broad-spectrum anti-cancer agent.
2. Investigating the effects of CFM-2 on the immune system to determine its potential as an immunomodulatory agent.
3. Studying the pharmacokinetics and pharmacodynamics of CFM-2 to determine its optimal dosage and administration route.
4. Investigating the potential of CFM-2 in combination with other drugs to enhance its efficacy in treating various diseases.
Conclusion:
CFM-2 is a small-molecule inhibitor that has shown promising results in preclinical studies for its potential applications in treating various diseases. It works by inhibiting the activity of FAK, a protein that plays a crucial role in cell adhesion, migration, and survival. CFM-2 has several advantages for lab experiments, including its small size and relative stability. However, it also has some limitations, including its complex synthesis process and limited solubility in water. Further research is needed to determine the full potential of CFM-2 in treating various diseases.
Synthesis Methods
The synthesis of CFM-2 involves the use of several chemical reactions. The first step involves the synthesis of 2-chloro-6-fluoroaniline, which is then reacted with furan-2-carbaldehyde to produce 2-(2-chloro-6-fluorophenyl)-furan-2-yl-methanol. The product is then reacted with 3-cyanopyridine to produce 2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide. The synthesis of CFM-2 is a complex process that requires skilled personnel and specialized equipment.
Scientific Research Applications
CFM-2 has been extensively studied for its potential applications in treating various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. CFM-2 has been studied for its potential in treating lung fibrosis, liver fibrosis, and pancreatic cancer. It has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-15-3-1-4-16(20)14(15)8-18(23)22-10-12-7-13(11-21-9-12)17-5-2-6-24-17/h1-7,9,11H,8,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXLFFSJVQDHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B2941323.png)
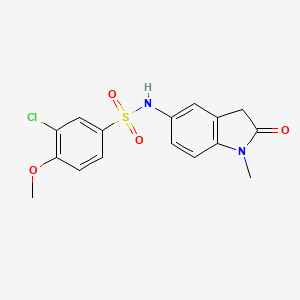
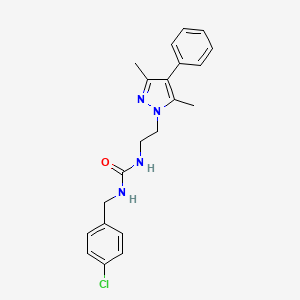
![2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941329.png)
![1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2941330.png)
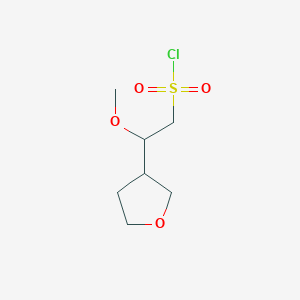
![2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2941335.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2941336.png)
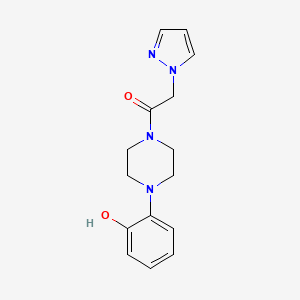
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2941338.png)


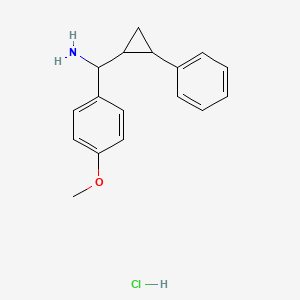
![N-[(4-chlorophenyl)carbonyl]methionine](/img/structure/B2941345.png)